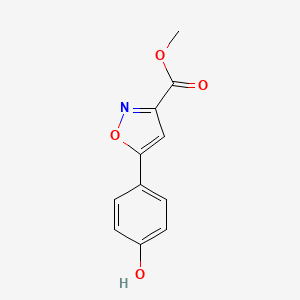

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBPTJJWQRQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Introduction

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. The isoxazole core is a prominent scaffold in a variety of pharmacologically active molecules, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule, delving into the mechanistic underpinnings of the reactions and offering practical, field-tested insights for researchers, scientists, and professionals in drug development. The synthesis is approached with a focus on reproducibility, scalability, and the strategic rationale behind each procedural step.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is most effectively approached through a convergent strategy. The core isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction, a powerful and widely used method for forming five-membered heterocycles.[1][2][3] This retrosynthetic approach disconnects the isoxazole into a nitrile oxide and an alkyne. However, a more common and often more practical approach for this particular substitution pattern involves the cyclocondensation of a β-diketoester equivalent with hydroxylamine.

A highly efficient and well-documented strategy involves the Claisen condensation of an appropriate acetophenone with a dialkyl oxalate, followed by cyclization with hydroxylamine hydrochloride. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the individual steps.

Experimental Workflow and Protocols

The overall synthetic pathway can be visualized as a two-step process:

-

Claisen Condensation: Formation of the key intermediate, methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.

-

Cyclocondensation: Reaction of the β-diketoester intermediate with hydroxylamine hydrochloride to form the target isoxazole ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate

This initial step involves a base-catalyzed Claisen condensation between 4-hydroxyacetophenone and dimethyl oxalate. Sodium methoxide is a common and effective base for this transformation, acting to deprotonate the methyl group of the acetophenone, thereby generating the requisite nucleophilic enolate.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (150 mL) and sodium methoxide (1.2 equivalents).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 equivalent) to the flask.

-

Ester Addition: Slowly add dimethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold dilute hydrochloric acid (1 M).

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the quenching of the sodium methoxide and the enolate intermediate by atmospheric moisture.

-

Stoichiometry: A slight excess of dimethyl oxalate is used to ensure complete consumption of the starting acetophenone.

-

Acidic Work-up: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the phenoxide and the enolate of the product, causing it to precipitate from the aqueous solution.

Part 2: Synthesis of this compound

The second and final stage is the cyclocondensation reaction. The β-diketoester intermediate reacts with hydroxylamine hydrochloride in a suitable solvent, typically ethanol or methanol, to form the isoxazole ring. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyls, followed by an intramolecular condensation and dehydration.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate (1.0 equivalent) in ethanol (100 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Reaction Progression: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Pour the concentrated mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: The hydrochloride salt of hydroxylamine is more stable and easier to handle than the free base.

-

Reflux Conditions: The elevated temperature facilitates the reaction rate for both the initial nucleophilic addition and the subsequent dehydration steps.

-

Recrystallization: This purification technique is highly effective for removing any unreacted starting materials and by-products, resulting in a product of high purity.

Mechanistic Insight: The Cyclocondensation Step

The formation of the isoxazole ring from the β-diketoester and hydroxylamine is a classic example of a condensation reaction leading to a heterocyclic system.

References

A Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule integrates three key pharmacophoric features: a 5-substituted isoxazole ring, a phenolic hydroxyl group, and a methyl ester at the 3-position. This document delineates the core physicochemical properties, provides a detailed, field-proven synthetic protocol based on established cycloaddition strategies, and offers an expert interpretation of its expected spectral characteristics. Furthermore, we explore the compound's potential applications by drawing parallels to structurally related bioactive molecules, thereby providing a robust framework for researchers aiming to leverage this scaffold in novel therapeutic design.

Introduction to the Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement imparts a unique electronic profile, making it a "privileged scaffold" in drug discovery. The isoxazole core is not merely a passive linker; its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions with biological targets.[3] This versatility is evidenced by its presence in a range of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting the scaffold's ability to confer favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The strategic functionalization of the isoxazole ring, as seen in the title compound, allows for the precise tuning of these properties to achieve desired biological activity.

Core Compound Analysis: this compound

Chemical Structure and Identification

The molecular structure combines a stable aromatic isoxazole core with functional groups that are pivotal for chemical manipulation and biological interaction. The 4-hydroxyphenyl moiety is a classic phenol group, capable of acting as a hydrogen bond donor and acceptor, while the methyl ester provides a site for hydrolysis or amidation to generate further derivatives.

Caption: Chemical structure and key functional regions.

Physicochemical Properties

The properties of this compound are summarized below. These data are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 60640-71-3 | [6][7] |

| Molecular Formula | C₁₁H₉NO₄ | [6][8] |

| Molecular Weight | 219.19 g/mol | [6] |

| Appearance | Reported as Liquid; likely an off-white to pale yellow solid | [6] |

| Purity (Commercial) | ≥97% | [6] |

Note: While one supplier lists the form as "liquid," substituted aromatic compounds of this nature are typically crystalline solids at standard temperature and pressure.[6][9] Researchers should verify the physical state upon acquisition.

Structural and Electronic Rationale for Reactivity

The compound's reactivity is dictated by its three primary functional domains:

-

The 4-Hydroxyphenyl Group: The phenolic hydroxyl is acidic and can be deprotonated with a mild base to form a phenoxide, a potent nucleophile for O-alkylation or O-acylation reactions. This site is critical for prodrug strategies or for mimicking tyrosine residues in protein-ligand interactions.

-

The Methyl Ester: The ester carbonyl is electrophilic and susceptible to nucleophilic acyl substitution. Reaction with amines or hydrazines will yield corresponding amides or hydrazides, respectively, a common strategy for library synthesis in drug discovery. Saponification with a base like NaOH will yield the corresponding carboxylic acid.

-

The Isoxazole Ring: The ring itself is relatively stable and aromatic, but the N-O bond is the weakest link and can undergo cleavage under certain reductive or photochemical conditions.[1]

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The most efficient and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][10][11][12] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Our retrosynthetic analysis disconnects the isoxazole ring into two key synthons: 4-hydroxybenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). The nitrile oxide is typically generated in situ from a more stable precursor, such as an aldoxime or a hydroximoyl chloride, to avoid dimerization.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: [3+2] Cycloaddition Route

This protocol describes a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC) at each critical stage.

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime (Precursor)

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in ethanol (100 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (6.8 g, 97.5 mmol) followed by sodium acetate (10.1 g, 123 mmol). The causality here is that sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the condensation reaction.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the consumption of the starting aldehyde by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Workup: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water. The product will precipitate.

-

Isolation: Collect the white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxybenzaldehyde oxime.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Reactant Setup: In a 500 mL flask, suspend the 4-hydroxybenzaldehyde oxime (10.0 g, 72.9 mmol) in N,N-dimethylformamide (DMF, 150 mL). Add methyl propiolate (7.3 g, 86.8 mmol).

-

Oxidant Addition: Cool the flask in an ice bath. Slowly add a solution of N-Chlorosuccinimide (NCS) (10.7 g, 80.2 mmol) in DMF (50 mL) dropwise over 30 minutes. The NCS acts as a mild oxidant to convert the oxime to the corresponding hydroximoyl chloride.

-

Base-Mediated Elimination: Immediately following the NCS addition, add triethylamine (Et₃N) (11.1 g, 109.4 mmol) dropwise. The base facilitates the elimination of HCl from the hydroximoyl chloride intermediate, generating the reactive 4-hydroxybenzonitrile oxide in situ. This immediate trapping by methyl propiolate is crucial to prevent side reactions of the nitrile oxide.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor product formation by TLC (Eluent: 40% Ethyl Acetate in Hexane).

-

Workup: Pour the reaction mixture into 500 mL of saturated ammonium chloride solution and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization Workflow

The crude product from the synthesis is purified to ≥97% purity, suitable for research applications.

Caption: Standard purification workflow for the target compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for a highly accurate prediction of its key spectral features. This serves as an authoritative guide for researchers to validate their synthetic product.

Predicted ¹H and ¹³C NMR Spectral Analysis

¹H NMR (500 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic, as it will render the acidic phenolic proton visible and prevent its exchange with protic solvents like methanol.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (broad) | 1H | Ar-OH | Phenolic protons are deshielded and often broad. |

| ~7.85 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to OH) | Protons ortho to the isoxazole ring are deshielded by its electron-withdrawing effect. |

| ~7.20 | Singlet | 1H | Isoxazole C4-H | The lone proton on the isoxazole ring appears as a sharp singlet. |

| ~6.95 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (meta to OH) | Protons ortho to the electron-donating OH group are shielded. |

| ~3.90 | Singlet | 3H | O-CH₃ | Typical chemical shift for methyl ester protons. |

¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | Isoxazole C5 | Carbon bearing the aryl group. |

| ~160.5 | Ar-C -OH | Phenolic carbon, deshielded by oxygen. |

| ~159.0 | Ester C =O | Ester carbonyl carbon. |

| ~157.5 | Isoxazole C3 | Carbon attached to the ester group. |

| ~129.0 | Ar-C H (ortho to OH) | Aromatic methine carbons. |

| ~118.0 | Ar-C (ipso to isoxazole) | Quaternary carbon of the phenyl ring. |

| ~116.5 | Ar-C H (meta to OH) | Aromatic methine carbons. |

| ~100.0 | Isoxazole C4 | Isoxazole methine carbon, typically shielded. |

| ~52.5 | O-C H₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100 | C-H stretch (sp²) | Aromatic & Isoxazole C-H |

| ~2950 | C-H stretch (sp³) | Methyl C-H |

| ~1730 | C=O stretch | Ester C=O |

| ~1610, 1580, 1500 | C=C & C=N stretch | Aromatic & Isoxazole Rings |

| ~1250 | C-O stretch | Ester & Phenol C-O |

Mass Spectrometry (ESI+)

-

Expected [M+H]⁺: 220.05

-

Key Fragmentation: Loss of methanol (-32) from the ester to give an acylium ion; cleavage of the ester to lose a methoxy radical (-31).

Potential Applications in Drug Discovery

As a Privileged Scaffold in Medicinal Chemistry

The title compound is an excellent starting point for library synthesis. The phenolic -OH and the methyl ester are orthogonal handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) in two different regions of the molecule simultaneously.

Case Study: Parallels with MIF Inhibitor ISO-1

Significant insight can be gained by comparing the target compound with the known macrophage migration inhibitory factor (MIF) inhibitor, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1).[13] MIF is a proinflammatory cytokine implicated in various inflammatory diseases and cancers.[13]

Caption: Structural comparison highlighting shared pharmacophoric features.

Both molecules share the critical 4-hydroxyphenyl group, which often acts as a bioisostere for tyrosine, enabling interaction with tyrosine-binding pockets in enzymes and receptors. The key difference lies in the core heterocycle (aromatic isoxazole vs. non-aromatic isoxazoline) and the position/linker of the ester. This structural similarity strongly suggests that this compound and its derivatives are prime candidates for screening as MIF inhibitors or for targeting other proteins where a tyrosine-like moiety is important for recognition.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its properties are defined by a stable, medicinally-relevant isoxazole core flanked by two readily modifiable functional groups. The established reliability of 1,3-dipolar cycloaddition reactions provides a clear and robust pathway for its synthesis and the generation of analog libraries. Based on structural homology to known bioactive agents, this compound represents a promising starting point for research programs in oncology, immunology, and inflammatory diseases. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to confidently incorporate this valuable building block into their research and development pipelines.

References

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. ijpca.org [ijpca.org]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. 60640-71-3|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a versatile scaffold in the design of novel therapeutic agents. Compounds incorporating the isoxazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] This guide focuses on a specific, functionalized isoxazole derivative: Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS Number: 60640-71-3 ).[2][3][4] The strategic placement of a 4-hydroxyphenyl group at the 5-position and a methyl carboxylate group at the 3-position creates a molecule with significant potential for chemical modification and as a core fragment in drug discovery programs, particularly in oncology and inflammation.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60640-71-3 | [2][3][4] |

| Molecular Formula | C₁₁H₉NO₄ | [2][5] |

| Molecular Weight | 219.19 g/mol | [2][5] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | Information not available in search results. | |

| SMILES String | Information not available in search results. |

Synthesis and Structural Elucidation

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful, convergent strategy allows for the rapid assembly of the heterocyclic ring with excellent control over regioselectivity.

Core Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most logical and field-proven synthetic route involves the reaction of an in situ-generated nitrile oxide with an activated alkyne. For the target compound, this translates to the cycloaddition of 4-hydroxybenzonitrile oxide with methyl propiolate.

-

Nitrile Oxide Generation: The nitrile oxide dipole is not typically isolated due to its high reactivity. It is generated in situ from the corresponding aldoxime, 4-hydroxybenzaldehyde oxime. The oxime is prepared by a standard condensation reaction between 4-hydroxybenzaldehyde and hydroxylamine. The subsequent dehydration of the oxime to the nitrile oxide is commonly achieved using a mild oxidant or a dehydrating agent. Common reagents for this step include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine. The base is crucial as it facilitates the elimination of HCl, forming the reactive nitrile oxide.

-

Cycloaddition: The generated 4-hydroxybenzonitrile oxide immediately reacts with the dipolarophile, methyl propiolate. This reaction proceeds in a concerted, pericyclic fashion. The regioselectivity, which dictates the formation of the 5-phenyl-3-carboxylate isomer over the 4-phenyl-3-carboxylate alternative, is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. Generally, the reaction favors the isomer where the largest coefficient of the dipole's Highest Occupied Molecular Orbital (HOMO) aligns with the largest coefficient of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO).

Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the hydroxyphenyl group, the singlet for the isoxazole C4-proton, and the singlet for the methyl ester protons. ¹³C NMR will confirm the presence of all 11 carbon atoms, including the distinct signals for the isoxazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated mass of the molecular formula C₁₁H₉NO₄.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound, typically aiming for >95% for use in biological assays.

Biological Activity and Applications in Drug Discovery

While direct biological data for this compound is not extensively published, the therapeutic potential can be inferred from structurally similar compounds and the broader isoxazole class. The isoxazole scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical relevance.[1]

Inhibition of the TGF-β/Smad4 Signaling Pathway

Of particular relevance is the compound (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester , known as ISO-1 . This molecule is a potent small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF) and has been shown to inhibit the Epithelial-to-Mesenchymal Transition (EMT) in nasopharyngeal carcinoma cells.[6] Crucially, this action is mediated through the TGF-β/Smad4 signaling axis .[6]

The Transforming Growth Factor-β (TGF-β) pathway is a critical signaling cascade that regulates numerous cellular processes.[2][3] In the context of cancer, it has a dual role: it acts as a tumor suppressor in the early stages but can promote tumor progression, invasion, and metastasis in advanced stages.[1][7]

The Canonical Pathway:

-

Ligand Binding: TGF-β ligand binds to the TGF-β type II receptor (TβRII).

-

Receptor Complex Formation: TβRII recruits and phosphorylates the TGF-β type I receptor (TβRI).

-

Smad Activation: The activated TβRI kinase phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Complex Formation: Phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.

-

Nuclear Translocation & Gene Regulation: The Smad2/3-Smad4 complex translocates to the nucleus, where it partners with other transcription factors to regulate the expression of target genes that drive processes like EMT.

The structural similarity between our topic compound and ISO-1—both featuring a 4-hydroxyphenyl group attached to an isoxazole (or isoxazoline) ring—suggests that this compound could be a valuable starting point for developing inhibitors targeting this pathway. It may act by interfering with key protein-protein interactions within the cascade or by inhibiting upstream regulators like MIF.

Representative Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

To evaluate the potential of this compound to inhibit cell migration, a foundational process in metastasis, the wound healing or scratch assay is a robust and widely adopted method.[4][5][8]

Objective: To determine if the test compound inhibits the collective migration of a cancer cell monolayer in vitro.

Pillar of Trustworthiness: This protocol includes controls to validate the observed effects. A vehicle control (e.g., DMSO) is essential to ensure the solvent does not affect migration, and a positive control (a known migration inhibitor, like Cytochalasin D or a relevant clinical drug) confirms the assay's sensitivity.

Methodology:

-

Cell Culture Preparation:

-

Rationale: To create a uniform "tissue" model for wounding.

-

Steps:

-

Seed a suitable cancer cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) into 6-well or 12-well plates.

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they form a fully confluent monolayer. This typically takes 24-48 hours.[9]

-

-

-

Pre-treatment and Wounding:

-

Rationale: To assess the compound's effect on migration while minimizing confounding effects from cell proliferation.

-

Steps:

-

Starve the cells for 2-4 hours in low-serum media (e.g., 0.5-1% FBS) to reduce proliferation.

-

Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 1-2 hours prior to wounding.

-

Using a sterile p200 pipette tip, create a single, straight scratch down the center of each well. Apply consistent pressure to ensure a uniform gap.[5][9]

-

Gently wash each well twice with PBS to remove dislodged cells and debris.[6]

-

Add back the low-serum media containing the respective treatments.

-

-

-

Imaging and Data Acquisition:

-

Rationale: To quantitatively measure the rate of wound closure over time.

-

Steps:

-

Immediately after wounding (T=0), place the plate on an inverted microscope equipped with a camera.

-

Capture images of the scratch in predefined locations for each well. Phase-contrast microscopy at 4x or 10x magnification is ideal.[9]

-

Return the plate to the incubator (37°C, 5% CO₂).

-

Acquire images of the same locations at regular time intervals (e.g., every 6, 12, and 24 hours).

-

-

-

Data Analysis:

-

Rationale: To quantify the inhibitory effect of the compound.

-

Steps:

-

Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

-

Calculate the percentage of wound closure for each condition relative to the T=0 area using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

-

Compare the wound closure rates between the compound-treated groups and the vehicle control. A statistically significant reduction in closure indicates an inhibitory effect on cell migration.

-

-

Conclusion and Future Directions

This compound, identified by CAS Number 60640-71-3 , represents a promising chemical entity for drug discovery. Its synthesis is accessible through well-established 1,3-dipolar cycloaddition chemistry. While direct biological profiling is limited, compelling evidence from structurally related analogs strongly suggests its potential as a modulator of key oncogenic pathways, such as the TGF-β/Smad4 signaling cascade.

Future research should focus on the comprehensive biological characterization of this molecule. This includes:

-

Screening against a panel of cancer cell lines to assess anti-proliferative and anti-migratory activity.

-

Performing detailed mechanistic studies, such as Western blotting and reporter assays, to confirm its effect on the TGF-β/Smad4 pathway.

-

Utilizing its functional handles (the phenolic hydroxyl and the methyl ester) for the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

This technical guide provides the foundational knowledge for researchers to leverage this compound as a valuable tool in the development of next-generation therapeutics.

References

- 1. The Promising Role of TGF- β/SMAD4 in Pancreatic Cancer: The future targeted therapy [cancertreatmentjournal.com]

- 2. "The role of TGF-β/SMAD4 signaling in cancer" by M Zhao, Lopa Mishra et al. [hsrc.himmelfarb.gwu.edu]

- 3. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. clyte.tech [clyte.tech]

- 6. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]

- 7. mdpi.com [mdpi.com]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. med.virginia.edu [med.virginia.edu]

A Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

This guide provides an in-depth technical overview of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, detail methods for structural elucidation and quality control, and discuss its potential biological significance based on the well-established pharmacology of the isoxazole scaffold.

Core Physicochemical Properties

This compound (CAS No: 60640-71-3) is a disubstituted isoxazole featuring a 4-hydroxyphenyl group at the C5 position and a methyl carboxylate group at the C3 position.[1] The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for conferring a unique combination of electronic and steric properties that are advantageous for molecular recognition in biological systems.[2][3]

The presence of a phenolic hydroxyl group, a methyl ester, and the isoxazole core provides multiple points for potential molecular interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking.[4] These features make it an attractive candidate for investigation in various therapeutic areas.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | [1][5] |

| Molecular Weight | 219.19 g/mol | [1][5] |

| CAS Number | 60640-71-3 | [1] |

| Appearance | Liquid or solid (supplier dependent) | [1] |

| Purity | Typically ≥97% (commercial sources) | [1] |

Synthesis and Purification Protocol

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a [3+2] cycloaddition reaction (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[4] This approach offers high regioselectivity and is adaptable to a wide range of functional groups. Below is a proposed, field-proven protocol for the synthesis of this compound.

Synthetic Workflow

The synthesis is a two-step process starting from a commercially available benzaldehyde, proceeding through an intermediate aldoxime, which is then oxidized in situ to a nitrile oxide for the cycloaddition reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Methyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

-

In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium bicarbonate (1.2 eq) portion-wise to the stirring solution. The addition may cause gas evolution.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxybenzaldehyde oxime. This intermediate is typically used in the next step without further purification.

Causality Insight: The use of a mild base like NaHCO₃ is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward without causing decomposition of the starting material or product.

Step 2: Synthesis of this compound

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in dry dichloromethane (DCM).

-

Add methyl propiolate (1.1 eq) to the solution.

-

In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM.

-

Add the NCS solution dropwise to the reaction flask at 0°C.

-

Add a catalytic amount of pyridine (0.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction via TLC. Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Causality Insight: NCS acts as an oxidizing agent to convert the oxime to an intermediate hydroximoyl chloride, which, upon elimination of HCl facilitated by the base (pyridine), generates the reactive nitrile oxide in situ. This transient species immediately undergoes cycloaddition with methyl propiolate. Performing the reaction in situ is a self-validating system that minimizes the handling of potentially unstable nitrile oxides.

Purification

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo to yield the final compound.

Structural Elucidation and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and isomer identification | Aromatic protons of the hydroxyphenyl ring (two doublets), a singlet for the isoxazole C4-H, a singlet for the methyl ester protons, and a broad singlet for the phenolic -OH. |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the methyl ester carbonyl, aromatic carbons, isoxazole ring carbons, and the methyl ester carbon. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (219.19). |

| Infrared (IR) | Functional group identification | Characteristic absorption bands for O-H (broad, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), C=N (isoxazole, ~1600 cm⁻¹), and C-O stretches. |

| HPLC | Purity assessment | A single major peak indicating >95% purity. |

Prospective Biological Significance and Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[3][6] The diverse pharmacological activities of isoxazole derivatives include anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[2][3][6][7]

The 4-hydroxyphenyl moiety is also a common feature in biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) paracetamol. Given these precedents, this compound is a compelling candidate for screening in several therapeutic areas.

Potential Mechanism of Action: COX-2 Inhibition

Many isoxazole-containing compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The structural features of the title compound are consistent with those of known COX-2 inhibitors.

Caption: Potential inhibitory action on the COX-2 inflammatory pathway.

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery programs. Its synthesis can be reliably achieved through a 1,3-dipolar cycloaddition, and its structure can be unequivocally confirmed with standard analytical methods. The combination of the pharmacologically validated isoxazole core and the hydroxyphenyl group makes it a prime candidate for investigation as a novel anti-inflammatory, analgesic, or anticancer agent. This guide provides the foundational scientific information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

- 1. This compound [cymitquimica.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. scbt.com [scbt.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural elucidation, propose a detailed synthetic pathway, and explore its potential pharmacological applications based on the well-established bioactivity of the isoxazole scaffold.

Introduction: The Prominence of the Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties contribute to favorable interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] The incorporation of the isoxazole nucleus into molecular structures can enhance physicochemical properties, such as metabolic stability and bioavailability, making it a valuable building block in the design of novel therapeutic agents.[1] Numerous isoxazole-containing compounds have been developed and approved for clinical use, demonstrating their therapeutic significance across various disease areas, including infectious diseases, inflammation, and oncology.[2]

This guide focuses on a specific derivative, this compound (CAS No. 60640-71-3), and aims to provide a detailed scientific resource for researchers engaged in its synthesis, characterization, and evaluation for drug development purposes.

Structural Elucidation and Physicochemical Properties

The IUPAC name for the compound of interest is This compound .[3] Its chemical structure consists of a central isoxazole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 4-hydroxyphenyl group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | [3] |

| Molecular Weight | 219.19 g/mol | [3] |

| CAS Number | 60640-71-3 | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | Commercially available up to 97% | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: A Proposed Pathway

Here, we propose a robust, two-step synthetic protocol starting from readily available commercial reagents.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

This step involves a Claisen condensation reaction between dimethyl oxalate and 4-hydroxyacetophenone.

-

Materials:

-

Dimethyl oxalate

-

4-hydroxyacetophenone

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

To this solution, add a solution of 4-hydroxyacetophenone (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

-

After the addition is complete, add dimethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Cyclization to form this compound

This step involves the condensation and cyclization of the intermediate β-ketoester with hydroxylamine hydrochloride.

-

Materials:

-

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (from Step 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol (EtOH)

-

Sodium acetate (NaOAc) or another suitable base

-

-

Procedure:

-

Dissolve the purified β-ketoester (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

-

Figure 1: Proposed two-step synthesis of this compound.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, a singlet for the isoxazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the phenyl ring. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-O stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

-

Melting Point (MP): A sharp and defined melting point is indicative of a pure crystalline compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The isoxazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad range of biological activities.[1] Based on the extensive literature on isoxazole-containing compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous isoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[4] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The presence of the 4-hydroxyphenyl group in the target molecule is of particular interest, as phenolic moieties are often found in compounds with anticancer properties, potentially contributing to antioxidant effects and interactions with specific cellular targets.

Anti-inflammatory and Analgesic Properties

The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is plausible that this compound could exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Activity

Isoxazole derivatives have also been explored for their antibacterial and antifungal properties.[5] The specific substitution pattern of the target molecule could confer activity against various microbial strains.

Figure 2: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. The proposed synthetic route offers a practical approach for its preparation, enabling researchers to access this compound for comprehensive biological evaluation.

Future research should focus on:

-

Execution and Optimization of the Proposed Synthesis: The detailed experimental validation of the proposed synthetic pathway is a crucial first step.

-

Comprehensive Spectroscopic and Analytical Characterization: Thoroughly characterizing the synthesized compound to confirm its structure and purity is essential for reliable biological testing.

-

In Vitro and In Vivo Biological Evaluation: A systematic screening of the compound's activity in relevant biological assays is necessary to validate its therapeutic potential in areas such as oncology, inflammation, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

References

- 1. ijpca.org [ijpca.org]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the versatile isoxazole class of molecules. While direct, extensive research on this specific molecule's mechanism of action is emerging, the broader isoxazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2][3] This technical guide will provide an in-depth analysis of the putative mechanism of action of this compound by leveraging data from structurally analogous compounds and the known bioactivities of the isoxazole core. We will explore its potential as an anticancer agent, focusing on the inhibition of macrophage migration inhibitory factor (MIF) and its downstream effects on the TGF-β signaling pathway. This guide will further present a comprehensive, step-by-step experimental framework for researchers to rigorously validate these hypotheses in a laboratory setting.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[2][4] Its unique electronic and structural properties allow for diverse non-covalent interactions, including hydrogen bonding and pi-pi stacking, making it an ideal scaffold for designing molecules that can effectively interact with biological targets.[4] Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][5] Notable examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib and the antirheumatic medication Leflunomide, underscoring the clinical significance of this chemical motif.[1][2]

This compound, with its characteristic isoxazole core, a 4-hydroxyphenyl substituent at the 5-position, and a methyl carboxylate group at the 3-position, is poised for significant biological activity. The presence of the hydroxyphenyl group, in particular, suggests potential interactions with targets that recognize phenolic moieties, a common feature in many signaling molecules.

Postulated Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

While direct mechanistic studies on this compound are limited, compelling evidence from a structurally similar compound, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (commonly known as ISO-1), provides a strong foundation for a hypothesized mechanism of action. ISO-1 is a known potent small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF).[6]

MIF is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and is overexpressed in various types of cancer.[6] It promotes carcinogenesis by influencing cell proliferation, angiogenesis, and metastasis. A key downstream pathway affected by MIF is the Transforming Growth Factor-β (TGF-β) signaling cascade.

A study on nasopharyngeal carcinoma (NPC) demonstrated that ISO-1 inhibits the epithelial-to-mesenchymal transition (EMT), a crucial process in cancer metastasis, by targeting the TGF-β/Smad4 axis.[6] Given the structural similarity between this compound and ISO-1, particularly the shared 4-hydroxyphenyl and methyl ester functionalities attached to an isoxazole-related core, it is highly probable that our compound of interest also functions as a MIF inhibitor.

The Proposed Signaling Pathway

The hypothesized mechanism of action for this compound is centered on the inhibition of MIF, leading to the modulation of the TGF-β signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as a MIF inhibitor and modulates the TGF-β pathway, a series of well-defined experiments are necessary.

Target Engagement: Verifying Interaction with MIF

The initial and most critical step is to confirm direct binding of the compound to MIF.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of MIF: Covalently immobilize recombinant human MIF protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: Inject the different concentrations of the compound over the immobilized MIF surface and a reference flow cell.

-

Data Analysis: Monitor the change in resonance units (RU) over time to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) from these values.

Expected Outcome: A concentration-dependent increase in RU, indicating binding. A low KD value would suggest high-affinity binding.

Cellular Activity: Assessing Inhibition of MIF-mediated Effects

Following confirmation of direct binding, the next step is to evaluate the compound's ability to inhibit MIF's biological activity in a cellular context.

Experimental Protocol: Cell Migration/Invasion Assay

-

Cell Culture: Culture a relevant cancer cell line known to express MIF and be responsive to its effects (e.g., a nasopharyngeal carcinoma cell line).[6]

-

Assay Setup: Use a Boyden chamber assay with a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

-

Treatment: Seed the cancer cells in the upper chamber in serum-free media and treat with varying concentrations of this compound. Include a positive control (recombinant MIF) and a known MIF inhibitor (ISO-1) for comparison.

-

Incubation and Staining: Incubate for a sufficient time to allow for cell migration/invasion through the membrane. Subsequently, fix and stain the migrated/invaded cells.

-

Quantification: Count the number of migrated/invaded cells in multiple fields of view under a microscope.

Expected Outcome: A dose-dependent decrease in cell migration and invasion in the presence of this compound.

Pathway Analysis: Elucidating the Impact on TGF-β/Smad Signaling

To connect MIF inhibition to the downstream signaling pathway, it is essential to examine the effect of the compound on key components of the TGF-β/Smad axis.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat the cancer cells with this compound at various concentrations and for different time points. Include a TGF-β treated group as a positive control for pathway activation.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins: phospho-Smad2, total Smad2, phospho-Smad3, total Smad3, and Smad4. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Expected Outcome: A reduction in the levels of phosphorylated Smad2 and Smad3, and potentially altered expression or localization of Smad4 in cells treated with the compound, particularly in the presence of TGF-β stimulation.

Quantitative Data Summary

The following table outlines the key quantitative data to be collected from the proposed experiments.

| Experiment | Key Parameters to Measure | Expected Result with Compound Treatment |

| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (KD) | Low nanomolar to micromolar range |

| Cell Migration/Invasion Assay | IC50 for inhibition of migration/invasion | Dose-dependent inhibition |

| Western Blot Analysis | Ratio of p-Smad2/3 to total Smad2/3 | Significant decrease |

| Smad4 protein levels/localization | Potential alteration |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with a likely mechanism of action involving the inhibition of MIF and subsequent modulation of the TGF-β/Smad signaling pathway. The experimental framework provided in this guide offers a clear and logical path for researchers to validate this hypothesis.

Future studies should aim to expand on these findings by:

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor and anti-metastatic activity in relevant animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and correlating them with its biological effects.[7][8][9][10]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of this intriguing isoxazole derivative can be elucidated.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 10. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The molecular structure, with a molecular formula of C₁₁H₉NO₄ and a molecular weight of approximately 219.19 g/mol , presents a unique combination of a substituted phenyl ring, an isoxazole core, and a methyl ester functionality, making it a rich subject for spectroscopic investigation.[1][2]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, derived from the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to provide key insights into the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent to ensure the observation of the phenolic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Phenolic -OH | ~10.0 | Singlet (broad) | 1H | The acidic proton of the hydroxyl group on the phenyl ring is expected to appear as a broad singlet at a downfield chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. |

| Aromatic H (ortho to -OH) | ~6.9 | Doublet | 2H | These protons are shielded by the electron-donating hydroxyl group and are expected to appear at a relatively upfield region for aromatic protons. |

| Aromatic H (meta to -OH) | ~7.7 | Doublet | 2H | These protons are deshielded compared to the ortho protons and will appear further downfield. |

| Isoxazole H | ~7.2 | Singlet | 1H | The proton on the isoxazole ring is in a distinct electronic environment and is expected to appear as a sharp singlet. |

| Methyl Ester -OCH₃ | ~3.9 | Singlet | 3H | The three protons of the methyl ester group are equivalent and will appear as a singlet in a region typical for ester methyl groups. |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number and electronic environment of the carbon atoms. The predicted chemical shifts are summarized below, again assuming DMSO-d₆ as the solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | ~160 | The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield. |

| C (ipso to -OH) | ~160 | The carbon atom of the phenyl ring directly attached to the hydroxyl group is deshielded. |

| C (aromatic, ortho to -OH) | ~116 | These carbon atoms are shielded by the electron-donating hydroxyl group. |

| C (aromatic, meta to -OH) | ~129 | These carbon atoms are less shielded than the ortho carbons. |

| C (ipso to isoxazole) | ~120 | The carbon atom of the phenyl ring attached to the isoxazole ring. |

| C3 (isoxazole) | ~157 | The carbon atom in the isoxazole ring bonded to the ester group. |

| C4 (isoxazole) | ~100 | The carbon atom in the isoxazole ring bearing a proton. |

| C5 (isoxazole) | ~170 | The carbon atom in the isoxazole ring bonded to the phenyl group. |

| -OCH₃ (Ester) | ~53 | The carbon atom of the methyl ester group. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z Value | Predicted Fragment | Justification |

| 219 | [C₁₁H₉NO₄]⁺ | Molecular ion peak. |

| 188 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 160 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 121 | [HOC₆H₄C≡N]⁺ | Fragmentation of the isoxazole ring. |

| 93 | [HOC₆H₄]⁺ | Cleavage of the bond between the phenyl and isoxazole rings. |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Justification |

| ~3300 (broad) | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| ~3100 | C-H stretch (aromatic) | Characteristic for C-H bonds on the phenyl and isoxazole rings. |

| ~2950 | C-H stretch (aliphatic) | Corresponding to the methyl ester group. |

| ~1720 | C=O stretch (ester) | A strong absorption band typical for ester carbonyls. |

| ~1610, ~1500 | C=C stretch (aromatic) | Characteristic of the phenyl ring. |

| ~1450 | C=N stretch (isoxazole) | Characteristic of the isoxazole ring. |

| ~1250 | C-O stretch (ester and phenol) | Strong absorptions from the ester and phenolic C-O bonds. |

Experimental Protocols

The following protocols describe the synthesis of this compound and the acquisition of its spectroscopic data. These are generalized procedures that may require optimization.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.[3]

Step-by-step Methodology:

-

Preparation of 4-hydroxybenzaldoxime:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the crude 4-hydroxybenzaldoxime.

-

-

In situ generation of 4-hydroxyphenyl nitrile oxide and cycloaddition:

-

Dissolve the 4-hydroxybenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add methyl propiolate (1.2 eq) to the solution.

-

Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

dot graph TD { A[4-Hydroxybenzaldehyde] -->|Hydroxylamine, NaOH| B(4-Hydroxybenzaldoxime); B -->|NCS or Bleach| C{4-Hydroxyphenyl Nitrile Oxide (in situ)}; D[Methyl Propiolate] --> C; C --> E[this compound]; } caption: Synthesis of this compound.

Spectroscopic Data Acquisition

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0 to 200 ppm, longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry:

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) coupled with a gas chromatograph (GC) or a direct insertion probe.

-

Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or DCM.

-

Acquisition Parameters: Standard EI energy of 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.[1]

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

In-depth Analysis and Justification

The structural elucidation of this compound relies on the synergistic interpretation of all spectroscopic data.

dot graph LR { subgraph "Spectroscopic Techniques" A[¹H NMR] B[¹³C NMR] C[Mass Spectrometry] D[IR Spectroscopy] end subgraph "Structural Information" E[Proton Environments] F[Carbon Skeleton] G[Molecular Weight & Fragmentation] H[Functional Groups] end I((Molecular Structure Confirmation))

} caption: Workflow for Spectroscopic Structure Elucidation.

The predicted ¹H NMR spectrum is particularly informative. The presence of two doublets in the aromatic region with a 2H integration each is characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the phenolic proton, which would disappear upon D₂O exchange, confirms the hydroxyl group. The sharp singlet for the isoxazole proton and the methyl ester are also key identifiers.

The ¹³C NMR spectrum complements this by showing the correct number of carbon signals and their expected chemical shifts. The downfield signals for the carbonyl and the isoxazole carbons (C3 and C5) are characteristic of these electron-deficient centers.

The mass spectrum provides the molecular weight, and the fragmentation pattern, particularly the loss of the methoxy and carbomethoxy groups, validates the presence of the methyl ester. The fragments corresponding to the substituted phenyl and isoxazole rings further corroborate the proposed structure.

Finally, the IR spectrum offers a quick and reliable confirmation of the key functional groups. The broad O-H stretch, the sharp C=O stretch of the ester, and the characteristic aromatic and isoxazole ring vibrations all contribute to a definitive structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the molecule can be achieved. The provided experimental protocols offer a solid foundation for the synthesis and spectroscopic analysis of this and similar compounds, empowering researchers in their drug discovery and development endeavors. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

A Comprehensive Technical Guide to the ¹H NMR Analysis of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

Executive Summary

In the landscape of modern drug discovery and development, the isoxazole scaffold represents a cornerstone of medicinal chemistry, valued for its broad spectrum of biological activities and versatile synthetic utility.[1][2] The precise and unambiguous characterization of novel isoxazole derivatives is paramount to ensuring the integrity of research and the safety of potential therapeutics. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out as the most powerful tool for the structural elucidation of organic molecules in solution.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, a key intermediate in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and provides a robust, self-validating protocol for acquiring and interpreting high-quality NMR data.

The Subject Molecule: Structure and Significance

This compound (CAS No. 60640-71-3) is a heterocyclic compound featuring a central isoxazole ring.[3] This ring is substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 4-hydroxyphenyl (phenol) moiety. The molecular formula is C₁₁H₉NO₄, and its molecular weight is 219.19 g/mol .[3][4] Understanding its structure is the first step in predicting and interpreting its ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton environments labeled (Ha-He).

Foundational Principles of ¹H NMR Spectroscopy

A successful analysis hinges on understanding three core parameters of the ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups or structural features (e.g., electronegative atoms like oxygen and nitrogen, aromatic rings) decrease the electron density around a proton, "deshielding" it from the external magnetic field. This causes its signal to appear further "downfield" (at a higher ppm value).[5] Conversely, electron-donating groups "shield" protons, moving them "upfield" (lower ppm).

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[6]

-

Spin-Spin Coupling (Multiplicity): Protons on adjacent atoms can influence each other's magnetic environment, causing their signals to split into multiple lines (e.g., a doublet, triplet, quartet). This splitting pattern, or multiplicity, provides crucial information about the connectivity of the molecule. The distance between the split lines is the coupling constant (J), measured in Hertz (Hz), which is a fundamental property of the interaction between two specific protons.[7][8]